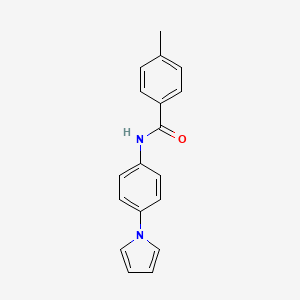

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

Description

Contextualization within N-arylbenzamide Chemical Space

The structure of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide combines a 4-methylbenzoyl group with a 4-pyrrol-1-ylphenylamine moiety through an amide linkage. This places it firmly within the chemical space of N-arylbenzamides, a class of compounds extensively studied for their diverse applications.

Benzamide (B126), the parent compound, has been a cornerstone in organic chemistry since the 19th century. Its derivatives have played a significant role in the development of medicinal chemistry and materials science. Historically, research has focused on modifying the benzamide scaffold to modulate biological activity, leading to the discovery of numerous drugs. These derivatives have been investigated for a wide range of pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities. The versatility of the benzamide core lies in the ability to introduce various substituents on both the benzoyl ring and the nitrogen atom, allowing for fine-tuning of their physicochemical and biological properties.

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is a key structural component in a vast number of biologically active natural products and synthetic compounds, including heme, chlorophyll, and vitamin B12. In modern molecular design, the pyrrole moiety is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. biolmolchem.com Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of new therapeutic agents. mdpi.com Pyrrole derivatives have shown a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. biolmolchem.comhumanjournals.com The incorporation of a pyrrole ring into a larger molecule, such as an N-arylbenzamide, can significantly influence its conformational preferences and electronic distribution, thereby affecting its interaction with biological macromolecules.

While direct academic investigation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is not extensively documented, the rationale for its study can be inferred from research on analogous structures. The combination of the benzamide scaffold with a pyrrole-containing N-aryl substituent presents a compelling target for several reasons:

Bioisosteric Replacement: The pyrrole ring can act as a bioisostere for other aromatic rings, such as phenyl or thiophene, potentially leading to improved biological activity, selectivity, or pharmacokinetic properties.

Modulation of Electronic Properties: The electron-rich nature of the pyrrole ring can modulate the electronic properties of the entire molecule, influencing its reactivity and binding affinity for specific targets.

Conformational Rigidity: The planar nature of the pyrrole ring can introduce a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Exploration of Chemical Space: The synthesis of novel derivatives like this one contributes to the exploration of new chemical space, which is crucial for the discovery of compounds with novel mechanisms of action.

Research into N-arylpyrrole derivatives has shown promise in developing broad-spectrum antimicrobial agents. nih.govnih.gov Similarly, various N-arylbenzamides have been investigated as inhibitors for a range of enzymes and receptors. nih.gov Therefore, the academic investigation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would likely be driven by the potential for discovering new bioactive molecules with unique pharmacological profiles.

Foundational Principles of Molecular Design and Recognition Relevant to the Compound

The potential interactions and behavior of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are governed by fundamental principles of molecular design and recognition.

The biological activity and physical properties of a molecule are dictated by the intermolecular forces it can engage in. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these include:

Hydrogen Bonding: The amide linkage contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for forming specific interactions with biological targets like proteins and nucleic acids.

π-π Stacking: The presence of three aromatic rings (the benzoyl ring, the phenyl ring, and the pyrrole ring) allows for π-π stacking interactions, which contribute to the stability of binding complexes.

Dipole-Dipole Interactions: The polar amide bond creates a significant dipole moment in the molecule, leading to dipole-dipole interactions with polar residues in a binding pocket.

| Interaction Type | Description | Potential Site in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |

|---|---|---|

| Hydrogen Bond Donor | An electronegative atom bonded to a hydrogen atom. | Amide N-H |

| Hydrogen Bond Acceptor | An electronegative atom with a lone pair of electrons. | Amide C=O |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzoyl ring, Phenyl ring, Pyrrole ring |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule |

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.orgbaranlab.org In 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these effects play a critical role in determining its three-dimensional shape, which is essential for its biological activity.

The conformation of the amide bond is of particular importance. While amides can exist in both cis and trans conformations, the trans conformation is generally favored in secondary amides due to reduced steric hindrance. However, the nature of the substituents on the nitrogen and carbonyl carbon can influence this preference. The rotation around the C-N amide bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group.

| Conformational Parameter | Description | Relevance to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |

|---|---|---|

| Amide Bond Conformation (cis/trans) | The geometric arrangement around the C-N amide bond. | The trans conformation is expected to be more stable, but this can be influenced by the bulky N-aryl substituent. |

| Dihedral Angle (CO-Ph) | The torsional angle between the plane of the amide and the benzoyl ring. | Affects the degree of conjugation and steric interactions. |

| Dihedral Angle (N-Ph) | The torsional angle between the plane of the amide and the N-phenyl ring. | Influences the overall shape and potential for steric clashes. |

Concepts of Molecular Scaffolding and Analog Generation

Molecular scaffolding is a fundamental concept in medicinal chemistry where the core structure of a molecule is used as a template for the design and synthesis of new compounds, known as analogs. rsc.org The scaffold of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be deconstructed into several key components, each offering opportunities for analog generation to explore structure-activity relationships (SAR).

The primary molecular scaffolds present in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are:

The 4-methylbenzoyl group: This provides a rigid aromatic core with a methyl substituent that can influence electronic properties and steric interactions.

The N-phenyl-benzamide linkage: The amide bond is a critical functional group, capable of forming hydrogen bonds, which are crucial for molecular recognition in biological systems. hepatochem.comnih.govnumberanalytics.com

The pyrrole ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions and serves as a versatile building block in drug discovery. nih.gov

Analog generation would involve systematically modifying each of these scaffolds. For instance, the methyl group on the benzoyl ring could be replaced with other substituents (e.g., halogens, methoxy (B1213986) groups) to probe electronic and steric effects. The substitution pattern on the central phenyl linker could be altered (e.g., to a 1,3-disubstitution) to change the molecule's geometry. Finally, the pyrrole ring could be substituted or replaced with other five-membered heterocycles to investigate the impact on biological activity.

| Scaffold Modification | Example of Modified Structure | Rationale for Modification |

|---|---|---|

| Benzoyl Ring Substitution | 4-chloro-N-(4-pyrrol-1-ylphenyl)benzamide | Investigate electronic effects on activity. |

| Phenyl Linker Isomerism | 4-methyl-N-(3-pyrrol-1-ylphenyl)benzamide | Alter the spatial orientation of the pyrrole ring. |

| Pyrrole Ring Substitution | 4-methyl-N-(4-(2,5-dimethylpyrrol-1-yl)phenyl)benzamide | Explore the impact of steric bulk on the pyrrole moiety. |

Unaddressed Questions and Future Avenues in Benzamide and Pyrrole Chemistry

The conjunction of benzamide and pyrrole functionalities in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide opens up several avenues for future research, addressing existing gaps in the understanding of such hybrid molecules.

Exploration of Novel Synthetic Pathways

While the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be envisaged through established methods, there is room for the development of more efficient and greener synthetic strategies. A plausible synthetic route would involve two key steps: the formation of the pyrrole ring and the subsequent amide bond formation.

Step 1: Synthesis of 4-(pyrrol-1-yl)aniline A common method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. researchgate.netalfa-chemistry.comresearchgate.net This would involve the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720), with 4-aminoaniline under acidic conditions. organic-chemistry.org Recent advancements in this method focus on the use of milder and more environmentally friendly catalysts. researchgate.netrgmcet.edu.in

Step 2: Amide Coupling The resulting 4-(pyrrol-1-yl)aniline can then be coupled with 4-methylbenzoic acid or its activated derivative (e.g., 4-methylbenzoyl chloride) to form the final product. Amide bond formation is a cornerstone of organic synthesis, with a plethora of available reagents and conditions. hepatochem.comnumberanalytics.com Future research could explore novel, one-pot syntheses that combine these steps or utilize catalytic methods to improve efficiency and reduce waste. rsc.orgnih.gov

| Reaction Step | Starting Materials | Key Reagent/Catalyst | Intermediate/Product |

|---|---|---|---|

| Paal-Knorr Pyrrole Synthesis | 4-aminoaniline, 2,5-dimethoxytetrahydrofuran | Acid catalyst (e.g., acetic acid, iodine) | 4-(pyrrol-1-yl)aniline |

| Amide Bond Formation | 4-(pyrrol-1-yl)aniline, 4-methylbenzoic acid | Coupling agent (e.g., DCC, EDCI) or conversion to acyl chloride (SOCl₂) | 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide |

Deeper Mechanistic Insights into Molecular Transformations

The chemical reactivity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is largely unexplored. Future studies could investigate the mechanistic details of its potential transformations. For example, the pyrrole ring is susceptible to electrophilic substitution, and understanding the regioselectivity of such reactions on this specific scaffold would be of interest. Similarly, the amide bond can undergo hydrolysis under acidic or basic conditions, and the kinetics and mechanism of this process would provide valuable information about the compound's stability.

Advanced Computational Modeling Approaches

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and behavior of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different environments, such as in solution or interacting with a biological target. researchgate.netrsc.org This can provide insights into its flexibility, preferred conformations, and potential binding modes.

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate various electronic properties of the molecule, such as its electrostatic potential, frontier molecular orbitals, and reactivity indices. researchgate.net These calculations can help in understanding its chemical behavior and predicting its reactivity in various reactions.

Docking Studies: If a potential biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide within the active site of the target. mdpi.com This can guide the design of more potent analogs.

| Computational Method | Predicted Properties/Insights |

|---|---|

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability. |

| Quantum Mechanics (QM) | Electronic structure, reactivity, spectroscopic properties. |

| Molecular Docking | Binding mode and affinity to biological targets. |

Properties

IUPAC Name |

4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-4-6-15(7-5-14)18(21)19-16-8-10-17(11-9-16)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKHQYIIIZHGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

A retrosynthetic analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide reveals the most logical disconnection at the central amide bond. This bond is the key linkage connecting the two aromatic moieties of the molecule.

Figure 1: Retrosynthetic Disconnection of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

This primary disconnection simplifies the complex target molecule into two more readily accessible precursor molecules.

Identification of Key Synthons and Precursors

Following the amide bond disconnection, the key synthons and their corresponding commercially available or readily synthesizable precursors are identified:

Synthon 1 (Acyl Cation Equivalent): The 4-methylbenzoyl cation. This electrophilic component is derived from 4-methylbenzoic acid or its more reactive derivatives, such as 4-methylbenzoyl chloride .

Synthon 2 (Anilino Nucleophile): The 4-(pyrrol-1-yl)phenylaminyl anion. This nucleophilic component corresponds to 4-(pyrrol-1-yl)aniline .

The synthesis of the target molecule, therefore, hinges on the successful preparation of these two key precursors and their subsequent coupling. The synthesis of 4-methylbenzoic acid is a standard industrial process, and it is widely available. The synthesis of 4-(pyrrol-1-yl)aniline can be achieved through several established methods, most commonly via the Paal-Knorr pyrrole (B145914) synthesis, by reacting 4-nitroaniline (B120555) with 2,5-dimethoxytetrahydrofuran (B146720) to form 1-(4-nitrophenyl)-1H-pyrrole, followed by reduction of the nitro group to an amine.

Evaluation of Potential Protecting Group Strategies

For the direct synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide from 4-methylbenzoic acid and 4-(pyrrol-1-yl)aniline, the use of protecting groups is generally not required. The functional groups present in the precursors—a carboxylic acid and an aromatic amine—are directly involved in the desired amide bond formation. The pyrrole ring is generally stable under standard amidation conditions.

However, in a more complex synthetic scheme involving derivatives with additional reactive functional groups, protecting group strategies would become essential. jocpr.com For instance, if either the 4-methyl or the phenyl group contained a hydroxyl or a second amino group, these would need to be protected to prevent unwanted side reactions during the amidation step. numberanalytics.comorganic-chemistry.org Common protecting groups for amines include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while hydroxyl groups are often protected as silyl (B83357) ethers or benzyl (B1604629) ethers. libretexts.orgrsc.org The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal. numberanalytics.comorganic-chemistry.org

Convergent and Linear Synthetic Route Development

Both convergent and linear synthetic strategies can be devised for the preparation of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

The convergent synthesis is outlined as follows:

Scheme 1: Convergent Synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

Amidation Reactions for Benzamide (B126) Core Formation

The formation of the central benzamide core is the pivotal step in the synthesis. This can be achieved through various amidation reactions, primarily involving the coupling of a carboxylic acid with an amine.

Direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that can be detrimental to complex molecules. Therefore, the carboxylic acid is typically activated to increase its electrophilicity. rsc.org

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk For instance, 4-methylbenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 4-methylbenzoyl chloride. prepchem.comgoogle.comchemicalbook.com The subsequent reaction of the acyl chloride with 4-(pyrrol-1-yl)aniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. fishersci.co.uk

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine under milder conditions. fishersci.co.ukhepatochem.com These reagents work by forming a highly reactive activated ester intermediate in situ. fishersci.co.uk Some of the most commonly used coupling reagents are carbodiimides and phosphonium (B103445) or uronium salts.

| Coupling Reagent | Full Name | Byproducts | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. rsc.orgluxembourg-bio.compeptide.com |

| DIC | Diisopropylcarbodiimide | Diisopropylurea | Byproduct is more soluble, simplifying purification. rsc.orgpeptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Ideal for aqueous reactions and easy workup. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOBt | Highly efficient, fast reaction times. rsc.org |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea, HOAt | More reactive than HBTU, useful for hindered couplings. rsc.org |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Effective, but HMPA is a known carcinogen. |

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates. rsc.orgluxembourg-bio.com

The mechanism of amide bond formation using coupling reagents generally involves two main steps. hepatochem.com

Step 1: Activation of the Carboxylic Acid

The coupling reagent reacts with the carboxylic acid (4-methylbenzoic acid) to form a highly reactive activated intermediate.

With Carbodiimides (e.g., DCC): The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form an O-acylisourea intermediate. This intermediate is highly electrophilic. fishersci.co.ukluxembourg-bio.com

With Uronium/Phosphonium Reagents (e.g., HBTU): The carboxylic acid displaces the benzotriazolyl group to form an activated ester, which is the key reactive intermediate.

Step 2: Nucleophilic Attack by the Amine

The amine (4-(pyrrol-1-yl)aniline) then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the leaving group (dicyclohexylurea in the case of DCC, or HOBt in the case of HBTU) to form the stable amide bond of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

The use of additives like HOBt provides an alternative reaction pathway. The O-acylisourea intermediate can react with HOBt to form an OBt active ester. This ester is less reactive than the O-acylisourea but more selective, and its reaction with the amine generally leads to higher yields and purer products. luxembourg-bio.com

Construction and Functionalization of the Pyrrole Ring

The 4-(pyrrol-1-yl)aniline core is a key intermediate in the synthesis. Its construction can be approached through various classical and modern synthetic methods.

The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. rgmcet.edu.inwikipedia.org In the context of synthesizing 4-(pyrrol-1-yl)aniline, this would involve the reaction of a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) or its equivalent with p-phenylenediamine. The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The use of green solvents like water or deep eutectic solvents has also been explored to make this synthesis more environmentally benign. researchgate.netresearchgate.net

The Knorr pyrrole synthesis offers an alternative route, involving the reaction of an α-amino-ketone with a β-ketoester. researchgate.net This method allows for the synthesis of highly substituted pyrroles. The Hantzsch pyrrole synthesis is another classical method that utilizes the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone to construct the pyrrole ring. wikipedia.org While versatile, the Hantzsch synthesis may require careful control of reaction conditions to avoid side reactions.

The following table summarizes the general features of these pyrrole syntheses.

| Synthesis Method | Reactants | General Conditions | Advantages |

| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Neutral or mildly acidic | High yields, readily available starting materials |

| Knorr | α-Amino-ketone, β-Ketoester | Basic or acidic | Access to polysubstituted pyrroles |

| Hantzsch | β-Ketoester, Amine, α-Haloketone | Basic | High degree of substitution possible |

Modern cross-coupling reactions provide powerful tools for the formation of the N-aryl bond in 4-(pyrrol-1-yl)aniline. The Ullmann condensation , a copper-catalyzed reaction, can be employed to couple pyrrole with an aryl halide, such as 4-iodoaniline. researchgate.net Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, the development of ligand-assisted protocols, using ligands like diamines or L-proline, has allowed for milder reaction conditions and lower catalyst loadings. researchgate.netorganic-chemistry.org A ligand-free copper-catalyzed N-arylation of pyrrole with aryl iodides has also been reported, offering a simpler and more cost-effective approach. researchgate.netresearchgate.net

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is another highly effective method for N-arylation. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand and a base to couple an amine (in this case, pyrrole) with an aryl halide or triflate. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. Optimization studies have shown that bulky electron-rich phosphine ligands often give superior results. researchgate.net

The table below provides a comparison of typical conditions for these N-arylation reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Ullmann | CuI (5-10 mol%) | L-proline or diamine | K2CO3 or Cs2CO3 | DMF or DMSO | 100-140 |

| Buchwald-Hartwig | Pd(OAc)2 (1-5 mol%) | Buchwald ligands (e.g., XPhos) | NaOtBu or K3PO4 | Toluene or Dioxane | 80-110 |

Introduction of the 4-Methyl Group on the Benzoyl Ring

The final structural element to consider is the 4-methyl group on the benzoyl ring. This can be introduced either by starting with 4-methylbenzoic acid or by methylating a suitable benzoyl precursor.

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. beilstein-journals.orggoogle.comnih.gov In this case, a benzoyl derivative could be reacted with a methylating agent, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A significant challenge with Friedel-Crafts alkylation is controlling the regioselectivity, as the reaction can lead to a mixture of ortho, meta, and para isomers. The directing effect of the existing substituent on the benzene (B151609) ring plays a crucial role in determining the product distribution. For an N-phenylbenzamide derivative, the regioselectivity can be complex. ethz.ch

Modern cross-coupling reactions offer a more controlled and selective method for introducing the methyl group. The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron reagent, such as methylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov This reaction is known for its high functional group tolerance and excellent regioselectivity. For the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a precursor such as 4-bromo-N-(4-pyrrol-1-ylphenyl)benzamide could be coupled with methylboronic acid.

The Negishi coupling provides another powerful tool for C-C bond formation, utilizing an organozinc reagent, such as dimethylzinc (B1204448) or methylzinc chloride, and a palladium or nickel catalyst. researchgate.netresearchgate.netresearchgate.netnih.gov This reaction is also highly selective and tolerant of various functional groups.

The following table outlines typical conditions for these methylation strategies.

| Reaction | Methylating Agent | Catalyst | Conditions | Key Features |

| Friedel-Crafts | CH3Cl, CH3I | AlCl3, FeCl3 | Anhydrous, often low temp. | Prone to polyalkylation and rearrangements |

| Suzuki-Miyaura | CH3B(OH)2 | Pd(PPh3)4, Pd(dppf)Cl2 | Base (e.g., K2CO3), aq. solvent | High selectivity, mild conditions |

| Negishi | (CH3)2Zn, CH3ZnCl | Pd(PPh3)4, Ni(dppp)Cl2 | Anhydrous THF or DMF | High reactivity and selectivity |

Reaction Pathway Elucidation and Byproduct Characterization

A plausible synthetic route to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide proceeds in two principal stages: the formation of the N-arylpyrrole intermediate, 4-(pyrrol-1-yl)aniline, followed by its acylation to form the final benzamide product.

The initial step, the synthesis of 4-(pyrrol-1-yl)aniline, can be achieved via the Paal-Knorr pyrrole synthesis. rgmcet.edu.inorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, p-phenylenediamine. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can promote the formation of furan byproducts. organic-chemistry.org

Following the formation of the pyrrole intermediate, the amide bond is introduced through the acylation of 4-(pyrrol-1-yl)aniline with 4-methylbenzoyl chloride. This is a standard method for benzamide synthesis. nih.gov

Several undesired side reactions can occur during the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, potentially leading to impurities and reduced yields.

During the Paal-Knorr synthesis of the 4-(pyrrol-1-yl)aniline intermediate, potential side reactions include:

Incomplete cyclization: This can result in the formation of enamine or imine intermediates that have not fully cyclized to the pyrrole ring. organic-chemistry.org

Furan formation: Under acidic conditions, the 1,4-dicarbonyl compound can undergo intramolecular cyclization to form a furan derivative instead of reacting with the amine. organic-chemistry.org

Polymerization: The starting materials or intermediates may undergo polymerization under the reaction conditions.

Strategies to inhibit these side reactions include:

Control of pH: Maintaining neutral to slightly acidic conditions favors the desired pyrrole formation over furan byproducts. organic-chemistry.org

Reaction temperature and time: Optimization of these parameters can maximize the yield of the desired product while minimizing byproduct formation.

Use of catalysts: Certain catalysts, such as clays (B1170129) or iron(III) chloride, have been shown to promote the Paal-Knorr reaction under milder conditions, which can reduce side reactions. bohrium.commdpi.com

In the subsequent acylation step to form the final benzamide, potential side reactions include:

Diacylation: The pyrrole nitrogen, although less nucleophilic than the aniline (B41778) nitrogen, could potentially undergo acylation, leading to a diacylated byproduct.

Reaction at the pyrrole ring: The electron-rich pyrrole ring could undergo electrophilic substitution with the acylating agent, although this is less likely under standard acylation conditions.

Hydrolysis of the acyl chloride: The presence of water can lead to the hydrolysis of 4-methylbenzoyl chloride to 4-methylbenzoic acid, which would not react to form the amide.

Inhibition strategies for the acylation step include:

Stoichiometric control: Using a controlled amount of the acylating agent can minimize the risk of diacylation.

Anhydrous conditions: Conducting the reaction under dry conditions is crucial to prevent the hydrolysis of the acyl chloride.

Use of a base: A non-nucleophilic base is often added to scavenge the HCl produced during the reaction, which can prevent side reactions and drive the reaction to completion.

Table 1: Potential Byproducts in the Synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

| Reaction Step | Potential Byproduct | Reason for Formation | Inhibition Strategy |

| Paal-Knorr Synthesis | Furan derivative | Acid-catalyzed cyclization of 1,4-dicarbonyl | Control of pH to neutral or slightly acidic |

| Paal-Knorr Synthesis | Incompletely cyclized intermediates | Insufficient reaction time or temperature | Optimization of reaction conditions |

| Acylation | Diacylated product | Reaction of acylating agent with both aniline and pyrrole nitrogens | Stoichiometric control of acylating agent |

| Acylation | 4-methylbenzoic acid | Hydrolysis of 4-methylbenzoyl chloride | Use of anhydrous reaction conditions |

The parent compound, 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, is achiral and does not possess any stereocenters. Therefore, stereochemical outcomes are not a consideration in its synthesis.

However, if derivatives of this compound were to be synthesized with chiral centers, for instance, by introducing a chiral substituent on the methyl group of the benzoyl moiety or on the pyrrole ring, then the stereochemical outcome of the reactions would become a critical factor. In such cases, asymmetric synthesis strategies would be required to control the formation of the desired stereoisomer. For example, the use of chiral catalysts in the Paal-Knorr reaction has been explored for the synthesis of axially chiral N-arylpyrroles. nih.govresearchgate.netresearchgate.net

Advanced Purification and Isolation Techniques

Achieving high purity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is essential for its potential applications. Advanced purification techniques are employed to remove byproducts and unreacted starting materials.

Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are powerful techniques for the purification of organic compounds like aromatic amides. springernature.comardena.comwarwick.ac.ukardena.comymc.co.jp

For a molecule with the polarity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a normal-phase flash chromatography setup would typically employ a silica (B1680970) gel stationary phase with a solvent system consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rsc.orgorgsyn.org Gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate compounds with different polarities. For basic amine impurities, an amine-functionalized silica gel or the addition of a small amount of a basic modifier like triethylamine to the eluent can improve separation by reducing tailing. biotage.comsilicycle.com

Reversed-phase preparative HPLC is another viable option, particularly for achieving very high purity. springernature.com In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

Table 2: Comparison of Chromatographic Purification Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | High throughput, suitable for larger quantities | Lower resolution than HPLC |

| Preparative HPLC | C18-functionalized Silica | Water/Acetonitrile | High resolution, excellent for final polishing | Lower throughput, more expensive |

Crystallization is a crucial final step for purification and for obtaining the desired solid-state form of the compound. The choice of solvent and crystallization conditions can significantly impact purity and can also lead to the formation of different crystalline forms, or polymorphs. Polymorphism is a known phenomenon in benzanilide (B160483) derivatives, where different crystal packing arrangements can result in different physical properties. mdpi.comelsevierpure.comrsc.org

For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, suitable crystallization solvents would likely be polar organic solvents such as ethanol, acetone, or acetonitrile, in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. researchgate.net Techniques such as slow cooling, solvent evaporation, or anti-solvent addition can be employed to induce crystallization.

Controlling the crystallization process is also key to potentially isolating a specific polymorph. Factors such as the rate of cooling, the level of supersaturation, and the presence of impurities can influence which polymorphic form crystallizes. mdpi.com

Principles of Sustainable Synthesis in Compound Production

The application of green chemistry principles to the synthesis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can significantly reduce its environmental impact. dst.gov.innih.gov

For the Paal-Knorr synthesis of the pyrrole intermediate, several green approaches have been developed. These include performing the reaction under solvent-free conditions or using water as a solvent, which is environmentally benign. acs.orgrsc.org The use of reusable heterogeneous catalysts, such as clays, can also contribute to a more sustainable process by simplifying purification and reducing waste. rgmcet.edu.inbohrium.com

In the amide formation step, traditional methods often use stoichiometric amounts of coupling reagents, which generate significant waste. Catalytic methods for direct amidation of carboxylic acids with amines are a greener alternative. scispace.comsigmaaldrich.comrsc.org For instance, boronic acid catalysts can promote the reaction with the only byproduct being water. While this would require starting from 4-methylbenzoic acid instead of the acyl chloride, it would be a more atom-economical and environmentally friendly approach. Biocatalytic methods using enzymes like lipases are also emerging as highly sustainable options for amide synthesis. nih.govrsc.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for delineating the molecular framework of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, providing insights into its connectivity, spatial arrangement, and dynamic processes.

Multidimensional NMR (2D-COSY, HSQC, HMBC) for Through-Bond Connectivity

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the through-bond connectivity within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between adjacent protons. For the 4-methylbenzamide (B193301) moiety, correlations would be expected between the aromatic protons on the tolyl group. Similarly, for the 4-pyrrol-1-ylphenyl fragment, correlations would be observed between the protons on the phenyl ring and between the protons of the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. worktribe.comcolumbia.edu It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the methyl protons of the 4-methylbenzamide moiety would show a cross-peak with the corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bonds) H-C correlations, which is crucial for connecting the different fragments of the molecule. columbia.eduresearchgate.net Key HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbon of the benzamide (B126) group, as well as with the carbons of the adjacent phenyl ring. Furthermore, correlations between the pyrrole protons and the carbons of the phenyl ring to which it is attached would confirm the connectivity of this moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| 4-Methyl (CH₃) | ~2.4 | ~21 | - | Protons on tolyl ring, Carbonyl carbon |

| Tolyl Aromatic CH | 7.2-7.8 | 127-135 | Other tolyl protons | Methyl carbon, Carbonyl carbon |

| Carbonyl (C=O) | - | ~166 | - | Amide proton, Tolyl protons |

| Amide (N-H) | ~10.0 | - | - | Carbonyl carbon, Phenyl protons |

| Phenyl Aromatic CH | 7.1-7.7 | 120-140 | Other phenyl protons | Amide proton, Pyrrole protons |

| Pyrrole α-CH | ~7.0 | ~120 | Pyrrole β-CH | Phenyl carbons |

Note: The predicted chemical shifts are based on data from analogous compounds and general chemical shift tables. Actual experimental values may vary.

NOESY/ROESY for Through-Space Proximity and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are pivotal in determining the through-space proximity of protons, which in turn provides critical information about the molecule's conformation. chemrxiv.org For a flexible molecule like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these experiments can help elucidate the preferred spatial arrangement of the aromatic rings relative to each other and around the amide bond.

Key NOE/ROE correlations would be anticipated between:

The amide proton and the ortho-protons of the 4-pyrrol-1-ylphenyl ring.

The ortho-protons of the 4-methylbenzoyl group and the amide proton.

Protons on the 4-methylbenzoyl ring and protons on the 4-pyrrol-1-ylphenyl ring, which would indicate the relative orientation of these two aromatic systems.

The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances and the modeling of the molecule's predominant conformation in solution.

Dynamic NMR Studies for Conformational Exchange Processes (e.g., Amide Rotation)

The amide bond in 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide possesses a partial double bond character, leading to restricted rotation around the C-N bond. nanalysis.comeuropeanpharmaceuticalreview.comresearchgate.net This restricted rotation can give rise to distinct conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, is the primary technique to study such conformational exchange processes. nih.govresearchgate.netnih.gov

By monitoring the coalescence of signals corresponding to the different rotamers as the temperature is increased, the energy barrier to amide bond rotation (ΔG‡) can be determined. This provides valuable information about the stability of the different conformations and the flexibility of the amide linkage.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about molecules in their solid, non-crystalline (amorphous) and crystalline states. worktribe.comeuropeanpharmaceuticalreview.comrsc.orgnih.gov For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, ssNMR can be used to:

Characterize the packing of molecules in the crystal lattice.

Identify the presence of different polymorphs (different crystalline forms).

Probe the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

Investigate the structure of amorphous forms of the compound.

Cross-polarization magic-angle spinning (CP-MAS) experiments are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. The chemical shifts observed in the solid-state can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide group.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" of the compound and allow for the identification of specific functional groups.

Characteristic Absorption Band Assignments for Benzamide and Pyrrole Moieties

The vibrational spectrum of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be analyzed by considering the characteristic absorption bands of its constituent benzamide and pyrrole moieties.

Benzamide Moiety:

N-H Stretch: A sharp band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. Its position can be indicative of hydrogen bonding.

C=O Stretch (Amide I band): A strong absorption band, typically in the range of 1630-1680 cm⁻¹, is characteristic of the carbonyl group stretching vibration. nist.govchemicalbook.com This is one of the most prominent features in the IR spectrum of amides.

N-H Bend (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is usually found between 1510 and 1570 cm⁻¹.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of the stretching vibrations of the aromatic C-H bonds on the tolyl ring.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Pyrrole Moiety:

C-H Stretch: The C-H stretching vibrations of the pyrrole ring typically appear in the 3100-3150 cm⁻¹ region.

Ring Stretching: The stretching vibrations of the pyrrole ring give rise to a series of bands in the 1350-1550 cm⁻¹ region.

C-H In-plane Bending: These vibrations are generally observed between 1000 and 1300 cm⁻¹.

C-H Out-of-plane Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the out-of-plane bending of the C-H bonds of the pyrrole ring.

Table 2: Predicted Characteristic Vibrational Frequencies for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide

| Functional Group/Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510-1570 | Medium-Strong |

| 4-Methylbenzamide | Aromatic C-H Stretch | 3000-3100 | Medium |

| 4-Methylbenzamide | Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| 4-Methylbenzamide | Methyl C-H Bend | 1375, 1450 | Medium |

| 4-Pyrrol-1-ylphenyl | Aromatic C-H Stretch | 3000-3100 | Medium |

| 4-Pyrrol-1-ylphenyl | Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Pyrrole | C-H Stretch | 3100-3150 | Medium |

| Pyrrole | Ring Stretch | 1350-1550 | Medium-Strong |

Note: The predicted frequency ranges are based on data from analogous compounds and general vibrational spectroscopy correlation tables. Actual experimental values may vary depending on the physical state of the sample and intermolecular interactions.

Conformational Isomer Distinction through Vibrational Fingerprints

Vibrational spectroscopy data (such as Infrared or Raman spectra) specific to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide are not available in the public domain. These techniques are crucial for identifying the characteristic vibrational modes of a molecule and can be used to distinguish between different conformational isomers by analyzing shifts in the "fingerprint" region of the spectrum. Without this data, a discussion on its conformational isomers is purely speculative.

High-Resolution Mass Spectrometry and Fragmentation Studies

Accurate Mass Determination for Elemental Composition Validation

While the theoretical exact mass of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be calculated from its chemical formula (C18H16N2O), there is no published high-resolution mass spectrometry data to experimentally validate its elemental composition. Such data would provide a highly accurate mass measurement, typically to within a few parts per million, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) studies, which involve the fragmentation of a selected ion to elucidate its structure, have not been reported for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. An MS/MS spectrum would reveal the characteristic fragmentation patterns, providing insights into the molecule's connectivity and the relative stability of its substructures.

Ion Mobility Spectrometry for Gas-Phase Conformational Assessment

There are no records of ion mobility spectrometry (IMS) studies for this compound. IMS separates ions based on their size, shape, and charge in the gas phase, offering valuable information about their three-dimensional structure and conformational flexibility.

X-ray Crystallography for Absolute and Relative Stereochemistry

As mentioned previously, no X-ray crystallographic data is available for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute and relative stereochemistry if chiral centers are present. The requested compound is achiral, so an analysis of absolute stereochemistry would not be applicable. However, X-ray data would provide unequivocal information on its conformation in the solid state.

Single Crystal Growth Techniques and Optimization

No specific methods for the single crystal growth of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide have been reported in the scientific literature.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic information file (CIF) containing atomic coordinates and bond parameters from a single-crystal X-ray diffraction study is not available for this compound. Consequently, a detailed analysis of its bond lengths, bond angles, and torsional angles cannot be provided.

Investigation of Intermolecular Interactions (Hydrogen Bonds, π-π Stacking, Halogen Bonds)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-π stacking, or potential halogen bonds that stabilize the crystal lattice, cannot be conducted.

Polymorphism and Co-crystallization Studies (Structural Aspects)

There are no published studies on the polymorphism or co-crystallization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

Chiroptical Spectroscopy (If Chiral Derivatives or Conformational Chirality is a Focus)

Electronic Circular Dichroism (ECD) for Chiral Chromophores

No research is available on the electronic circular dichroism of this compound or its chiral derivatives.

Vibrational Circular Dichroism (VCD) for Conformational Analysis

There are no published vibrational circular dichroism studies for the conformational analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for studying molecular systems with a high degree of accuracy. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule, from which a wide range of properties can be derived. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, these calculations can provide a detailed understanding of its intrinsic properties.

Geometry Optimization and Conformational Energy Landscape Mapping

The first step in most quantum chemical studies is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the minimum energy of the molecule. For a flexible molecule like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, which has several rotatable bonds, multiple energy minima (conformers) may exist. Mapping the conformational energy landscape is crucial for understanding the molecule's preferred shapes and their relative stabilities.

Below is a hypothetical data table of optimized geometric parameters for the lowest energy conformer of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Value |

| Bond Lengths (Å) | |

| C(amide)-O | 1.23 |

| C(amide)-N | 1.36 |

| N-C(pyrrol-phenyl) | 1.42 |

| C(amide)-C(methyl-phenyl) | 1.50 |

| Bond Angles (°) ** | |

| O-C(amide)-N | 122.5 |

| C(amide)-N-C(pyrrol-phenyl) | 128.0 |

| N-C(amide)-C(methyl-phenyl) | 115.0 |

| Dihedral Angles (°) ** | |

| O-C(amide)-N-C(pyrrol-phenyl) | 175.0 |

| C(methyl-phenyl)-C(amide)-N-C(pyrrol-phenyl) | -5.0 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potentials)

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Two key concepts in this area are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests a more reactive molecule.

For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the HOMO is likely to be localized on the electron-rich pyrrol-1-ylphenyl moiety, while the LUMO may be distributed over the benzamide (B126) portion of the molecule.

The Molecular Electrostatic Potential (MEP) is another valuable tool for understanding reactivity. It is a map of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). In 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the oxygen atom of the carbonyl group is expected to be a region of strong negative potential, while the N-H proton of the amide linkage would be a site of positive potential.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: This data is hypothetical and intended to be representative of what a DFT calculation might yield for this molecule.

Charge Distribution and Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

The distribution of charge within a molecule is fundamental to its behavior. Quantum chemical calculations can provide various measures of atomic charges (e.g., Mulliken, NBO). These charges can help in understanding intermolecular interactions and reactive sites.

More advanced reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can provide more detailed insights into site-specific reactivity. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic and electrophilic attack.

For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, one would expect the carbonyl oxygen to be a primary site for electrophilic attack, while certain carbon atoms on the aromatic rings might be susceptible to nucleophilic or electrophilic substitution depending on the specific reaction conditions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemistry provides powerful methods for predicting spectroscopic properties. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated NMR chemical shifts are typically reported relative to a standard (e.g., tetramethylsilane). While absolute accuracy can be challenging, the relative shifts and patterns are often in good agreement with experimental data. nih.gov

Similarly, calculated IR frequencies correspond to the vibrational modes of the molecule. These can be visualized to understand the nature of the atomic motions for each absorption band. A key vibrational mode for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would be the C=O stretching frequency of the amide group, which is expected to be a strong absorption in the IR spectrum.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3400 |

| C-H (aromatic) Stretch | 3100-3000 |

| C-H (methyl) Stretch | 2950 |

| C=O Stretch | 1680 |

| N-H Bend | 1550 |

| C-N Stretch | 1300 |

Note: This is a hypothetical table of selected IR frequencies. The values are typical for the functional groups present in the molecule.

Transition State Characterization for Reaction Mechanisms

Beyond studying stable molecules, quantum chemical methods can be used to explore reaction pathways. By locating and characterizing transition states (the energy maxima along a reaction coordinate), chemists can understand the mechanisms of chemical reactions, calculate activation energies, and predict reaction rates. For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, one might study the mechanism of its synthesis or its potential reactions, such as hydrolysis of the amide bond.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, MD simulations could be used to:

Explore conformational flexibility: By simulating the molecule over a period of time, one can observe transitions between different conformations and understand the dynamic equilibrium of its various shapes.

Study intermolecular interactions: MD simulations are particularly well-suited for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule. For example, one could simulate 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide in a box of water molecules to understand its solvation properties.

Investigate binding to a target protein: If 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is being investigated as a potential drug, MD simulations can be used to study its binding to the active site of a target protein, providing insights into the stability of the complex and the key interactions involved. nih.gov

Conformational Ensemble Analysis in Various Solvation Environments

The conformational landscape of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is primarily dictated by the rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linker. Computational studies on analogous N-arylbenzamides, often employing Density Functional Theory (DFT), reveal that the planarity of the central amide group is a key structural feature. However, significant torsional angles between the phenyl rings and the amide plane are generally observed. For instance, in the related compound N-(4-Methylphenyl)benzamide, the dihedral angle between the benzene (B151609) and methylphenyl rings is approximately 63.41°, while the amide group is twisted with respect to the benzene ring by about 20.5°. researchgate.net

The conformational ensemble of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide is expected to be sensitive to its environment. Molecular dynamics (MD) simulations can be employed to explore this conformational space in different solvation models, such as explicit and implicit water models. researchgate.netacs.orgnih.govosti.gov In a non-polar, implicit solvent, the molecule may favor more extended conformations to maximize intramolecular hydrogen bonding and minimize steric hindrance. Conversely, in an explicit aqueous environment, the presence of water molecules can stabilize different conformers through hydrogen bonding with the amide oxygen and N-H group, potentially leading to a more diverse ensemble of conformations. The pyrrole (B145914) and 4-methylphenyl moieties, being largely hydrophobic, will influence how the molecule orients itself in relation to water molecules.

| Dihedral Angle | Predicted Range (in vacuum) | Influence of Explicit Water |

| 4-methylphenyl - C(O) | 20-40° | May decrease due to H-bonding with amide C=O |

| N - 4-pyrrol-1-ylphenyl | 30-60° | May increase to accommodate water shell |

| C(O) - N | ~180° (trans) | Generally stable, minor fluctuations |

This table presents hypothetical data based on computational studies of similar benzamide structures.

Ligand-Protein Interaction Dynamics in Model Systems (Theoretical Binding Modes)

To understand the potential biological activity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, molecular dynamics simulations can be used to study its interaction dynamics with model protein systems. These simulations provide a view of how the ligand might behave within a binding site over time, highlighting the flexibility of both the ligand and the protein. rsc.org

Key interactions that are likely to govern the binding of this compound include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These are crucial for anchoring the molecule within a binding site.

π-π Stacking: The three aromatic rings (4-methylphenyl, phenyl, and pyrrole) can engage in π-π stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The methyl group on the benzoyl ring and the pyrrole ring contribute to the molecule's hydrophobicity, favoring interactions with non-polar pockets in a protein.

C-H···π Interactions: The C-H bonds of the aromatic rings and the methyl group can interact with the π-systems of aromatic amino acid residues.

Simulations can reveal the stability of these interactions and the conformational changes that may occur upon binding. For example, the dihedral angles of the molecule might adjust to optimize its fit within a specific binding pocket.

Investigation of Intermolecular Association and Aggregation Phenomena

The potential for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide to self-associate and form aggregates can be investigated using computational methods. The planar nature of the aromatic rings and the presence of hydrogen bonding moieties suggest that intermolecular interactions could lead to the formation of dimers or larger aggregates. Theoretical studies on bis(cyanostyryl)pyrrole derivatives have explored such aggregation-induced phenomena. researchgate.net

The primary non-covalent forces driving aggregation would be:

Intermolecular Hydrogen Bonding: The amide N-H and C=O groups can form hydrogen bonds between molecules, leading to the formation of linear or cyclic assemblies.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, driven by favorable electrostatic and dispersion interactions.

Computational models can predict the geometry and stability of these aggregates. Understanding these phenomena is important as aggregation can significantly affect the physicochemical properties of a compound. Hirshfeld surface analysis is a useful computational tool to visualize and quantify intermolecular interactions in crystal structures, which can provide insights into aggregation behavior. acs.org

Molecular Docking and Ligand-Target Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule.

Identification of Potential Binding Sites on Model Biological Macromolecules

In the absence of a known biological target for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, molecular docking can be used in a reverse docking approach to screen a library of protein structures and identify potential binding sites. Proteins with binding pockets that are rich in aromatic and hydrophobic residues, and that have appropriately positioned hydrogen bond donors and acceptors, would likely be identified as potential targets. For instance, kinases, which often have ATP-binding sites with these features, are common targets for benzamide derivatives. nih.govnih.gov Similarly, DNA has been identified as a target for other N-phenylbenzamide derivatives, with binding occurring in the minor groove of AT-rich regions. nih.govacs.org

| Potential Protein Family | Key Binding Site Features | Rationale |

| Protein Kinases | Aromatic residues for π-stacking, H-bond donors/acceptors | Common target for benzamide-based inhibitors nih.govnih.gov |

| DNA Minor Groove | AT-rich sequences | Precedent from other N-phenylbenzamide analogs nih.govacs.org |

| Nuclear Receptors | Hydrophobic ligand-binding pocket | Aromatic and hydrophobic nature of the compound |

This table provides a hypothetical list of potential target families based on the structural features of the compound and literature on similar molecules.

Analysis of Non-Covalent Interactions and Binding Pose Prediction

Once a potential binding site is identified, molecular docking algorithms can predict the most likely binding pose of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide. The analysis of these poses focuses on the non-covalent interactions between the ligand and the protein. mdpi.com

For example, a predicted binding pose in a kinase active site might show:

The amide N-H and C=O forming a "hinge-binding" motif with the backbone of the kinase hinge region.

The 4-methylphenyl group occupying a hydrophobic pocket.

The pyrrol-1-ylphenyl moiety extending towards the solvent-exposed region or interacting with other residues via π-stacking or hydrophobic interactions.

The pyrrole ring, in particular, can participate in various interactions. The nitrogen atom is a weak hydrogen bond acceptor, while the C-H bonds can act as weak hydrogen bond donors. The aromatic character of the pyrrole ring also allows for π-π stacking interactions. nih.govnih.gov

Scoring Function Evaluation for Theoretical Binding Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity of a ligand for a particular target. nih.govfrontiersin.org These functions take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and the entropic penalty of binding.

The predicted binding affinity for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide would be represented by a score (e.g., in kcal/mol). Different scoring functions may yield different results, and their accuracy can be target-dependent. Therefore, it is common practice to use multiple scoring functions to build confidence in the predicted binding affinity. For benzamide inhibitors of trypsin, molecular dynamics simulations combined with a linear response approach have been used to calculate binding free energies. researchgate.net Machine learning-based scoring functions are also becoming increasingly prevalent for improving the accuracy of binding affinity predictions. researchgate.net

| Scoring Function Type | Principle | Application to the Compound |

| Force-Field Based | Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic) | Provides a general estimate of binding energy. |

| Empirical | Uses weighted terms for different types of interactions (e.g., H-bonds, hydrophobic contacts) | Fast and widely used for initial screening. |

| Knowledge-Based | Derives statistical potentials from known protein-ligand complexes | Can be very accurate if the binding mode is similar to those in the training set. |

| Machine Learning | Uses algorithms trained on large datasets to predict affinity | Can achieve high accuracy but may have limited generalizability. researchgate.net |

This table outlines the types of scoring functions that could be used to evaluate the binding affinity of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, and correlating them with experimental data, predictive models can be built. These models are instrumental in forecasting the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors that capture the essential physicochemical properties of the molecules under investigation. For a compound like 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a diverse set of descriptors would be computed to encompass its topological, electronic, and steric features.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity and branching of atoms. Examples include the molecular weight, number of rotatable bonds, and various connectivity indices.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. They are typically calculated using quantum chemical methods. nih.gov Key electronic descriptors include the dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular reactivity. nih.gov

Steric Descriptors: These parameters describe the three-dimensional arrangement of atoms in a molecule, influencing how it fits into a biological target's binding site. Molar refractivity and molecular volume are common steric descriptors that provide insights into the bulk and polarizability of the molecule. igi-global.com

A representative set of calculated molecular descriptors for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide and hypothetical related analogs is presented in the interactive table below.

MW: Molecular Weight; logP: Logarithm of the partition coefficient; TPSA: Topological Polar Surface Area; nRotB: Number of Rotatable Bonds; HBD: Hydrogen Bond Donors; HBA: Hydrogen Bond Acceptors; MR: Molar Refractivity.

Once the molecular descriptors for a series of related compounds with known biological activities are calculated, the next step is to build a statistical model. This model aims to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable). Various statistical methods can be employed, with multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms being the most common.

For a chemical series related to 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, a hypothetical QSAR model could be developed. The quality of the resulting model is assessed using several statistical parameters. The coefficient of determination (R²) indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value close to 1 suggests a good fit. The cross-validated coefficient (q²) is a measure of the model's predictive ability, assessed through techniques like leave-one-out cross-validation. researchgate.net

An example of statistical parameters for a hypothetical QSAR model developed for a series of N-phenylbenzamide derivatives is shown in the table below.

R²: Coefficient of determination; q²: Cross-validated coefficient; F-value: F-statistic; p-value: Probability value.

Such a model could reveal, for instance, that an increase in molar refractivity and a decrease in the electrophilicity index are favorable for the desired biological activity in this chemical series. nih.gov

A validated QSAR model is a powerful tool for virtual screening and lead optimization. nih.govmdpi.com Virtual screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to possess the desired biological activity. A QSAR model can be used to predict the activity of compounds in a virtual library, allowing for the prioritization of a smaller, more manageable number of candidates for synthesis and experimental testing. mdpi.com

For the lead optimization of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, the insights gained from the QSAR model would be crucial. For example, if the model indicates that increased steric bulk in a particular region of the molecule is beneficial, analogs with larger substituents at that position would be designed. Conversely, if a certain electronic feature is found to be detrimental, modifications would be made to alter that property. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. researchgate.net

Strategies for analog design would involve the targeted modification of the 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide scaffold. This could include:

Substitution on the benzoyl ring: Introducing different substituents at various positions to modulate electronic and steric properties.

Modification of the pyrrole ring: Altering the substitution pattern on the pyrrole moiety to influence its electronic character and interactions.

Alterations to the amide linker: Exploring bioisosteric replacements for the amide bond to improve properties like metabolic stability.

Through these computational approaches, a deeper understanding of the structure-activity relationships within the chemical class of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide can be achieved, paving the way for the rational design of novel and improved analogs.

In-Depth Analysis of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide Reveals a Gap in Current Scientific Literature

Despite extensive database searches and a thorough review of published scientific literature, detailed molecular recognition and mechanistic investigation data for the chemical compound 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide remains elusive. This notable absence of specific research on its interactions with biological macromolecules, such as enzymes and receptors, highlights a significant gap in the current body of scientific knowledge.

While the broader classes of compounds containing benzamide and pyrrole moieties are well-represented in medicinal chemistry and pharmacology, the specific molecule of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide has not been the subject of dedicated studies concerning its enzyme kinetics or receptor binding profiles. Consequently, information regarding its potential as a competitive, non-competitive, or uncompetitive enzyme inhibitor, as well as insights into its modulation of substrate binding and catalytic cycles, is not available.

Similarly, the molecular affinity and selectivity of this compound have not been characterized through standard pharmacological assays. There are no public records of radioligand displacement assays to determine its receptor binding affinities, nor have fluorescent ligand binding studies been conducted to explore its molecular recognition properties.

Research into structurally related compounds offers some context but no direct data. For instance, various derivatives of benzamide have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists. Likewise, pyrrole-containing molecules are known to interact with diverse biological targets. However, the unique combination of the 4-methylbenzoyl group and the 4-pyrrol-1-ylphenylamine moiety in the specified compound presents a novel chemical entity for which specific biochemical data has not been generated or published.

The lack of available information prevents a detailed analysis as per the requested outline. The scientific community has yet to explore the biochemical and pharmacological profile of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide, making it an open area for future investigation.

Molecular Recognition and Mechanistic Investigations in Vitro and Molecular Level

Interaction with Model Biological Macromolecules and Biomimetic Systems

DNA/RNA Interaction Studies

There is no available scientific literature detailing the interaction of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide with DNA or RNA. Studies involving methods such as intercalation assays, groove binding analysis, or investigations into helical conformation perturbation have not been published for this specific compound. While related structures like N-phenylbenzamide derivatives and pyrrole-imidazole polyamides have been studied for their ability to bind to the minor groove of DNA, no such data exists for 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide.

Biophysical Characterization of Molecular Interactions

Detailed biophysical characterization to elucidate the binding kinetics and thermodynamics of 4-methyl-N-(4-pyrrol-1-ylphenyl)benzamide with macromolecular targets is not documented.

Surface Plasmon Resonance (SPR)

No studies utilizing Surface Plasmon Resonance (SPR) to determine the real-time binding kinetics, including association (k_a) and dissociation (k_d) rates, of this compound with any biological target have been reported.